[4-(4-chlorophenyl)-1,2-oxazol-3-yl]methanol
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Overview
Description
[4-(4-chlorophenyl)-1,2-oxazol-3-yl]methanol is a heterocyclic compound featuring an oxazole ring substituted with a chlorophenyl group and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-chlorophenyl)-1,2-oxazol-3-yl]methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzonitrile with hydroxylamine to form 4-chlorobenzamidoxime, which then undergoes cyclization with formaldehyde to yield the desired oxazole derivative . The reaction conditions often involve the use of a base such as sodium hydroxide and a solvent like ethanol, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
[4-(4-chlorophenyl)-1,2-oxazol-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions include substituted oxazoles, chlorophenyl derivatives, and various oxidized forms of the original compound .
Scientific Research Applications
Chemistry
In chemistry, [4-(4-chlorophenyl)-1,2-oxazol-3-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has shown potential in biological applications due to its ability to interact with various biological targets. It has been studied for its antimicrobial and antiviral properties, making it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of [4-(4-chlorophenyl)-1,2-oxazol-3-yl]methanol involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to its antimicrobial or antiviral effects. The exact pathways depend on the specific application and the target organism .
Comparison with Similar Compounds
Similar Compounds
4-chlorobenzyl alcohol: Similar in structure but lacks the oxazole ring.
4-chlorophenyl oxazole: Lacks the methanol group but shares the oxazole and chlorophenyl moieties.
Uniqueness
What sets [4-(4-chlorophenyl)-1,2-oxazol-3-yl]methanol apart is its combination of the oxazole ring with a chlorophenyl group and a methanol moiety. This unique structure provides a balance of reactivity and stability, making it versatile for various applications .
Properties
CAS No. |
2408975-37-9 |
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Molecular Formula |
C10H8ClNO2 |
Molecular Weight |
209.63 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)-1,2-oxazol-3-yl]methanol |
InChI |
InChI=1S/C10H8ClNO2/c11-8-3-1-7(2-4-8)9-6-14-12-10(9)5-13/h1-4,6,13H,5H2 |
InChI Key |
LHFYBPMKFDBLHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CON=C2CO)Cl |
Purity |
95 |
Origin of Product |
United States |
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